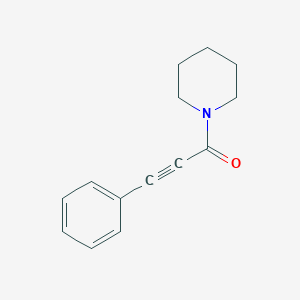
Ethyl 4-(2-hydroxyethyl)piperazine-1-carboxylate
Vue d'ensemble
Description
Ethyl 4-(2-hydroxyethyl)piperazine-1-carboxylate is a specialty product used for proteomics research applications .
Synthesis Analysis
Recent developments in the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group . Chamakuri et al. reported the synthesis of 2-substituted chiral piperazines via the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .Molecular Structure Analysis
Ethyl 4-(2-hydroxyethyl)piperazine-1-carboxylate contains a total of 32 bonds; 14 non-H bonds, 1 multiple bond, 4 rotatable bonds, 1 double bond, 1 six-membered ring, 1 (thio-) carbamate (aliphatic), 1 tertiary amine (aliphatic), 1 hydroxyl group, and 1 primary alcohol .Chemical Reactions Analysis
The key step in the synthesis of 2-substituted chiral piperazines includes aza-Michael addition between diamine and the in situ generated sulfonium salt .Physical And Chemical Properties Analysis
The molecular weight of Ethyl 4-(2-hydroxyethyl)piperazine-1-carboxylate is 202.25 g/mol. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4. It has 4 rotatable bonds. The exact mass is 202.13174244 g/mol and the monoisotopic mass is also 202.13174244 g/mol. The topological polar surface area is 53 Ų .Applications De Recherche Scientifique
Synthesis of Piperazine Derivatives
Piperazine and its derivatives, including Ethyl 4-(2-hydroxyethyl)piperazine-1-carboxylate, serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .
Biological and Pharmaceutical Activity
Piperazine moiety is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . Therefore, Ethyl 4-(2-hydroxyethyl)piperazine-1-carboxylate could potentially be used in the development of new pharmaceuticals.
Protein Kinase Inhibition
The synthesized oxadiazolopiperazine derivatives, which could potentially include Ethyl 4-(2-hydroxyethyl)piperazine-1-carboxylate, showed protein kinase inhibition activity . This suggests potential applications in the treatment of diseases such as cancer, where protein kinases play a key role.
CO2 Capture
N-(2-Hydroxyethyl)piperazine (HEPZ), which has a similar chemical structure to Ethyl 4-(2-hydroxyethyl)piperazine-1-carboxylate, has been studied for its potential to increase the CO2 capture rate . This suggests that Ethyl 4-(2-hydroxyethyl)piperazine-1-carboxylate could also have potential applications in carbon capture and storage technologies.
Manufacture of Polyurethane Catalysts
Ethyl 4-(2-hydroxyethyl)piperazine-1-carboxylate could potentially be used as an intermediate in the manufacture of polyurethane catalysts .
Synthesis of Synthetic Fibers
This compound could also be used in the synthesis of synthetic fibers , which have a wide range of applications in industries such as textiles, automotive, and construction.
Production of Surfactants
Surfactants, which are compounds that lower the surface tension between two liquids or between a liquid and a solid, could potentially be produced using Ethyl 4-(2-hydroxyethyl)piperazine-1-carboxylate .
Desulfurization and Decarburization Extraction
Ethyl 4-(2-hydroxyethyl)piperazine-1-carboxylate could potentially be applied for desulfurization and decarburization extraction , which are important processes in industries such as oil refining and steelmaking.
Mécanisme D'action
- HEPES primarily acts as a buffering agent. It is widely employed in biological research due to its excellent buffering capacity within the physiological pH range (pH 6.0–8.5) .
- Its primary target is maintaining enzyme structure and function, especially at low temperatures .
- This hyperpolarization results in flaccid paralysis of worms, making it an effective anthelminthic agent .
- It is particularly useful for long-term cell culture in CO2 incubators, where it provides superior buffering capacity .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Propriétés
IUPAC Name |
ethyl 4-(2-hydroxyethyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3/c1-2-14-9(13)11-5-3-10(4-6-11)7-8-12/h12H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHBJYKMWVCDLPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60281616 | |
| Record name | ethyl 4-(2-hydroxyethyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60281616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14000-66-9 | |
| Record name | 14000-66-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22152 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ethyl 4-(2-hydroxyethyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60281616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 14000-66-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![7-bromo-3,4-dihydrobenzo[b]thiepin-5(2H)-one](/img/structure/B76886.png)


